beta-L-Fucose beta-L-Fucose Beta-L-fucose is a L-fucopyranose with a beta-configuration at the anomeric position. It is an enantiomer of a beta-D-fucose.
beta-L-Fucopyranose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Brand Name: Vulcanchem
CAS No.: 156228-03-4
VCID: VC21145855
InChI: InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1
SMILES: CC1C(C(C(C(O1)O)O)O)O
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol

beta-L-Fucose

CAS No.: 156228-03-4

Cat. No.: VC21145855

Molecular Formula: C6H12O5

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

beta-L-Fucose - 156228-03-4

CAS No. 156228-03-4
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
IUPAC Name (2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1
Standard InChI Key SHZGCJCMOBCMKK-KGJVWPDLSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
SMILES CC1C(C(C(C(O1)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)O)O)O)O
Melting Point 140 °C

Structural Characteristics and Chemical Properties

Molecular Structure and Configuration

Beta-L-fucose is the beta-anomeric form of L-fucose (6-deoxy-L-galactose), featuring a specific stereochemical configuration at the anomeric carbon. L-fucose has the molecular formula C₆H₁₂O₅ and is structurally classified as a 6-deoxy hexose, meaning it lacks an oxygen atom at the C-6 position compared to galactose . The beta configuration specifically refers to the hydroxyl group at C-1 being in an axial position relative to the pyranose ring, which distinguishes it from alpha-L-fucose.

Unlike most naturally occurring sugars in mammals which adopt the D-configuration, L-fucose is unique as the only levorotatory sugar commonly utilized in mammalian biochemistry . This distinct stereochemical property contributes to its special recognition in biological systems and impacts its functional roles in glycoconjugates.

Physical and Chemical Properties

Beta-L-fucose shares many physical properties with its parent compound L-fucose. It appears as a white crystalline powder that exhibits solubility in polar organic solvents including methanol, ethanol, and DMSO . The melting point range for L-fucose is 150.0–153.0°C . Compared to other monosaccharides, L-fucose demonstrates lower hydrophilicity, a property that influences its behavior in biological systems and impacts the structural characteristics of fucosylated glycans .

The chemical reactivity of beta-L-fucose is primarily determined by its hydroxyl groups and hemiacetal structure. These functional groups enable it to participate in glycosidic bond formation and various biochemical modifications. When beta-L-fucose undergoes phosphorylation at the C-1 position, it forms beta-L-fucose 1-phosphate, an important metabolic intermediate in fucose utilization pathways .

Occurrence and Biosynthesis

Natural Sources and Distribution

Beta-L-fucose occurs naturally as a constituent of various complex carbohydrates across diverse biological systems. The most abundant natural source of L-fucose is fucoidan, a complex sulfated polysaccharide found in brown algae . Beyond marine sources, L-fucose is present in the polysaccharides of numerous plant species including tragacanth, potatoes, kiwi, soybeans, varieties of wing peas, and canola .

In mammals, beta-L-fucose exists primarily as a terminal component of glycan chains on glycoproteins and glycolipids. It appears in particularly high concentrations in cell surface glycoconjugates, where it serves critical functions in cell-cell recognition and signaling processes.

Metabolic Pathways and Biosynthesis

The biosynthesis of beta-L-fucose involves a complex metabolic pathway. In mammalian systems, L-fucose can be derived from dietary sources or synthesized endogenously. The endogenous pathway involves the conversion of GDP-mannose to GDP-fucose, which serves as the activated donor for fucosyltransferases that incorporate fucose residues into glycoconjugates.

The beta configuration at the anomeric carbon can arise through the action of specific glycosyltransferases or through anomerization reactions. Beta-L-fucose can be phosphorylated to form beta-L-fucose 1-phosphate, which has been detected in organisms including Bos taurus and Caenorhabditis elegans . This phosphorylated derivative serves as an important metabolic intermediate in fucose salvage pathways.

Biological Functions and Significance

Role in Glycoconjugate Structure and Function

Beta-L-fucose serves as a critical component in various glycoconjugates, where it influences both structural properties and functional activities. In humans, L-fucose contributes significantly to blood group antigen determination, particularly in the ABO blood group system . The presence and specific linkage of fucose residues on glycan chains create the antigenic epitopes that define blood types.

Fucosylated glycans also play essential roles in selectin-mediated leukocyte-endothelial adhesion processes, which are fundamental to immune cell trafficking and inflammatory responses . The presence of beta-L-fucose in these glycan structures can significantly alter their recognition by selectins and other carbohydrate-binding proteins.

Immunomodulatory Properties

Recent research has revealed significant immunomodulatory effects of L-fucose, particularly on dendritic cell (DC) function. Studies indicate that L-fucose treatment enhances DC-mediated T cell activation by increasing the cells' antigen uptake and processing capabilities . When dendritic cells are cultured with L-fucose, they demonstrate increased uptake of antigens, including fluorescently tagged dextran and model antigens like DQ-OVA .

Furthermore, L-fucose treatment appears to promote an immunostimulatory phenotype in bone marrow-derived dendritic cells (bmDCs), characterized by enhanced T cell activation capabilities and polarization toward specific DC subsets . These findings suggest that fucosylation of key regulatory proteins may represent an important mechanism for modulating immune responses.

The table below summarizes key immunological effects of L-fucose treatment on dendritic cells:

ParameterEffect of L-fucose TreatmentSignificance
Antigen UptakeIncreased uptake of FITC-Dextran and fluorescent nanoparticlesEnhanced capacity for antigen acquisition
Antigen ProcessingIncreased processing of DQ-OVAImproved ability to prepare antigens for presentation
T Cell ActivationEnhanced T cell proliferation and IFNγ secretionStronger adaptive immune responses
Cytokine ProductionAltered cytokine profileModified immunomodulatory capability
DC SubtypesPolarization toward cDC1 and moDC subsetsSpecialized dendritic cell functions

Metabolic and Therapeutic Implications

L-fucose has demonstrated various biological activities with potential therapeutic implications. Research indicates antitumor effects and the ability to relieve intestinal diseases . Additionally, L-fucose exhibits anti-aging properties, making it a compound of interest for cosmetic and dermatological applications .

In bacterial physiology, fucose can serve as a carbon source and may influence host-microbe interactions, particularly in the gut microbiome. The specific roles of beta-L-fucose in these contexts, as distinct from other anomeric forms, represent an area requiring further investigation.

Beta-L-fucose serves as an important research tool in glycobiology. It is utilized as a reference compound for rare sugar identification and analysis . Additionally, it functions as a substrate for characterizing enzymes involved in fucose metabolism, including fucosidases, L-fucose isomerases, and L-fucose dehydrogenases .

L-fucose can be oxidized by L-fucose dehydrogenase in the presence of nicotinamide-adenine dinucleotide phosphate (NADP+) to form L-fucono-1,5-lactone while generating NADPH . This reaction provides a basis for quantitative assays of L-fucose, as the amount of NADPH produced is stoichiometric with the amount of L-fucose present.

Pharmaceutical and Cosmetic Applications

The unique properties of L-fucose have led to its application in various commercial products. It is incorporated into cosmetics and pharmaceutical formulations, particularly in anti-aging creams, where it may contribute to skin rejuvenation effects . L-fucose is also utilized in products aimed at promoting wound healing and reducing allergic responses .

Recent research on immunomodulatory effects suggests potential therapeutic applications in immune-related conditions. The oral administration of L-fucose has been investigated in clinical settings, with studies reporting no apparent adverse side effects at dosages up to 492 mg/kg . This favorable safety profile enhances its potential as a therapeutic agent.

Emerging Research Directions

Current research on beta-L-fucose focuses on several promising areas:

  • Investigating its specific role in protein fucosylation and the consequent effects on cellular functions

  • Exploring its potential as an immunomodulatory agent for enhancing vaccine efficacy or treating immune disorders

  • Developing analytical methods for detecting and quantifying different anomeric forms of fucose in biological samples

  • Understanding the metabolic fate of exogenously administered L-fucose and its incorporation into glycoconjugates

The relationship between beta-L-fucose and its phosphorylated derivative, beta-L-fucose 1-phosphate, represents another important area of investigation. This phosphorylated form has been identified in various organisms and likely plays significant roles in fucose metabolism .

Analytical Methods and Detection

Spectroscopic Techniques

Several analytical methods are employed for the detection and characterization of beta-L-fucose in research settings. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can distinguish between different anomeric forms. The molecular characteristics of L-fucose have been documented in metabolomics databases, with reference data including InChI strings and atom numbering calculations .

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods offers another approach for quantifying L-fucose in complex biological samples. Mass spectrometry provides high sensitivity detection and can be used to identify fucosylated glycans in proteomics and glycomics studies.

Enzymatic and Biological Assays

Enzymatic assays utilizing L-fucose dehydrogenase provide a specific means for quantifying L-fucose by measuring the production of NADPH spectrophotometrically . Additionally, lectins with specificity for fucosylated glycans can be employed in various formats, including lectin arrays and affinity chromatography, to detect and isolate fucose-containing molecules.

Fluorescently labeled lectins are particularly useful for visualizing fucosylated structures in cells and tissues through microscopy techniques. These methods have contributed significantly to our understanding of the distribution and functional roles of fucosylated glycoconjugates in biological systems.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator